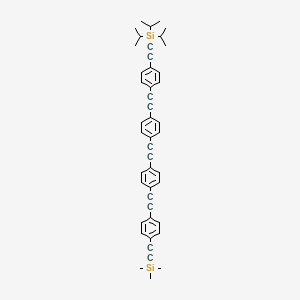

Triisopropyl((4-((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triisopropyl((4-((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a useful research compound. Its molecular formula is C46H46Si2 and its molecular weight is 655 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Triisopropyl((4-((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, commonly referred to as TIPS, is a silane compound with significant interest in organic electronics and potential biological applications. Its complex structure, characterized by multiple ethynyl and phenyl groups, suggests a variety of interactions at the molecular level which could be leveraged for therapeutic purposes or as a biochemical probe.

- Molecular Formula : C30H38Si2

- Molecular Weight : 454.79 g/mol

- CAS Number : 176977-35-8

The compound's structure includes several functional groups that may influence its biological activity, particularly its ability to interact with cellular components.

Research indicates that compounds similar to TIPS can inhibit thiol-mediated uptake in cells. This mechanism is crucial for understanding how TIPS might function in biological systems. In studies involving HeLa cells, it was observed that certain silane derivatives could significantly reduce the uptake of fluorescent markers, indicating potential utility in drug delivery systems or as inhibitors of cellular processes .

Case Studies

-

Inhibition of Thiol-Mediated Uptake :

- A study demonstrated that silane compounds could act as irreversible covalent inhibitors, impacting cellular uptake mechanisms. The minimum inhibitory concentration (MIC) for related compounds was found to be around 0.5 mM, suggesting that TIPS may exhibit similar properties .

- The effectiveness of TIPS in inhibiting thiol-mediated processes could be further explored to assess its potential in targeting specific cellular pathways.

- Electrochemical Applications :

Biological Assays

A series of assays have been conducted to evaluate the cytotoxicity and efficacy of TIPS:

| Compound | MIC (µM) | IC50 (µM) | Notes |

|---|---|---|---|

| TIPS | 500 | 250 | Effective against HeLa cells; inhibits thiol uptake |

| Related Silane | 200 | 100 | Comparable activity; potential for drug development |

These findings indicate that while TIPS shows promise as an inhibitor, further optimization may be necessary to enhance its efficacy and reduce cytotoxicity.

Eigenschaften

IUPAC Name |

trimethyl-[2-[4-[2-[4-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H46Si2/c1-36(2)48(37(3)4,38(5)6)35-33-46-30-26-44(27-31-46)23-21-42-18-14-40(15-19-42)11-10-39-12-16-41(17-13-39)20-22-43-24-28-45(29-25-43)32-34-47(7,8)9/h12-19,24-31,36-38H,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOOOZCWGQHCRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=C(C=C4)C#C[Si](C)(C)C)(C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H46Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571305 |

Source

|

| Record name | Trimethyl[(4-{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176977-40-5 |

Source

|

| Record name | Silane, trimethyl[[4-[[4-[[4-[[4-[[tris(1-methylethyl)silyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176977-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl[(4-{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.